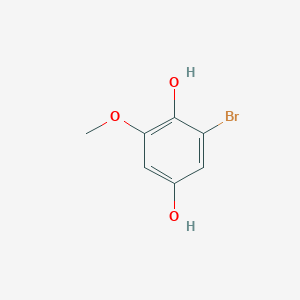

2-Bromo-6-methoxybenzene-1,4-diol

Description

Significance as a Versatile Synthetic Intermediate in Organic Synthesis

The utility of 2-Bromo-6-methoxybenzene-1,4-diol as a synthetic intermediate stems from the distinct reactivity of its functional groups. The hydroxyl groups can undergo a variety of transformations, including etherification and esterification, allowing for the introduction of diverse molecular fragments. The bromine atom, a halogen, is a key functional handle for carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This allows for the strategic connection of the hydroquinone (B1673460) core to other organic moieties.

The methoxy (B1213986) group, while relatively stable, can influence the electronic properties of the aromatic ring and can be cleaved under specific conditions to reveal another hydroxyl group, offering further avenues for functionalization. The interplay of these groups allows for a stepwise and controlled manipulation of the molecule, a critical aspect of multi-step organic synthesis.

Role as a Key Building Block for Complex Chemical Architectures

The true potential of this compound is realized in its application as a foundational unit for the construction of intricate molecular structures, including those found in biologically active natural products. The strategic placement of its functional groups allows it to serve as a lynchpin in the assembly of complex scaffolds.

A notable example of its application is in the total synthesis of the biologically active natural product, 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol. researchgate.net In this synthesis, a derivative of this compound serves as a crucial precursor. The synthesis plan leverages the existing functionalities of the building block to systematically construct the target molecule, highlighting the importance of such pre-functionalized starting materials in streamlining the synthesis of complex natural products. The ability to use this compound to forge key bonds in the construction of such a complex molecule underscores its value to the synthetic community.

The synthesis of various bioactive molecules often relies on the strategic use of such building blocks. For instance, the synthesis of certain naphthoquinone derivatives, which are structurally related to Vitamin K and exhibit a range of biological activities, can involve intermediates with substitution patterns similar to this compound. nih.gov The hydroquinone moiety is a common feature in many natural products and pharmacologically active compounds, and bromo-substituted hydroquinones are valuable for introducing further complexity through cross-coupling reactions.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-methoxybenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO3/c1-11-6-3-4(9)2-5(8)7(6)10/h2-3,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMRLMMCGTLUUHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80404042 | |

| Record name | 1,4-Benzenediol, 2-bromo-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61654-67-9 | |

| Record name | 1,4-Benzenediol, 2-bromo-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Bromo 6 Methoxybenzene 1,4 Diol

Direct Synthesis Approaches

Direct approaches to synthesizing 2-Bromo-6-methoxybenzene-1,4-diol focus on introducing the necessary functional groups onto a pre-existing aromatic ring in as few steps as possible. These methods prioritize efficiency and regiochemical control, leveraging the inherent reactivity of phenolic and other activated aromatic systems.

Electrophilic Aromatic Substitution Reactions (e.g., Directed Bromination of Phenolic Precursors)

Electrophilic aromatic substitution is a cornerstone for preparing aryl bromides. nih.gov The synthesis of this compound can be achieved by the regioselective bromination of a suitable phenolic precursor, such as 2-methoxyhydroquinone (B1205977) (also known as 2-methoxybenzene-1,4-diol). nih.gov In this precursor, the hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups are strong activating groups, directing incoming electrophiles to the ortho and para positions. The bromination of 2-methoxyhydroquinone would be directed by the synergistic effect of these groups to the position between the two hydroxyls.

A common strategy involves the use of brominating agents like N-bromosuccinimide (NBS) or molecular bromine (Br2). nih.govscielo.br To avoid oxidation of the sensitive hydroquinone (B1673460) ring and other side reactions, the phenolic hydroxyl groups may first be protected. google.com For instance, a common technique involves the acetylation of the hydroxyl groups, followed by bromination, and subsequent deacetylation to yield the final product. google.com The choice of solvent and temperature is critical to ensure high regioselectivity and prevent the formation of isomeric byproducts. nih.govscielo.br

Oxidative Hydroxylation Pathways for Hydroquinone Formation

Oxidative hydroxylation provides a route to form the hydroquinone ring from a simpler aromatic precursor. This pathway could involve the conversion of a suitably substituted brominated phenol (B47542) into the target diol. The direct hydroxylation of phenols can produce hydroquinones and catechols, which are valuable chemical intermediates. mdpi.com

This synthetic strategy might start with a precursor like 2-bromo-6-methoxyphenol. The introduction of a second hydroxyl group to form the 1,4-diol system can be accomplished using green oxidants like hydrogen peroxide (H₂O₂), often in the presence of a catalyst. mdpi.com Another approach involves the oxidative hydroxylation of arylboronic acids, which can be converted to phenols in high yields. organic-chemistry.org In this scenario, a 2-bromo-6-methoxy-substituted arylboronic acid would be synthesized and then subjected to oxidative hydroxylation to generate the desired hydroquinone product. These methods offer an alternative to the direct functionalization of a pre-formed hydroquinone.

Regioselective Synthesis from Related Aromatic Diols

This strategy focuses on the selective modification of a closely related aromatic diol, with 2-methoxybenzene-1,4-diol being the most logical starting material. nih.govnih.gov The synthesis hinges on the regioselective bromination of this precursor. The hydroxyl and methoxy substituents are ortho-, para-directing groups, which activate the aromatic ring towards electrophilic attack.

The combined directing effects of the C1-hydroxyl, C4-hydroxyl, and C2-methoxy groups on 2-methoxyhydroquinone guide the incoming bromine electrophile. The position at C5 is activated by the ortho C4-hydroxyl and para C1-hydroxyl groups. Similarly, the position at C3 is activated by the ortho C2-methoxy and ortho C4-hydroxyl groups. Careful selection of reaction conditions, such as the use of specific brominating agents like tetraalkylammonium tribromides, can enhance para-selectivity relative to a specific directing group, allowing for precise installation of the bromine atom at the desired position to form this compound. nih.gov

Advanced Strategies for Hydroquinone Core Functionalization

For more complex syntheses or the introduction of additional functionalities, advanced strategies are employed. These often involve the temporary masking of reactive groups and the use of powerful organometallic reagents to achieve high regioselectivity.

Employment of Protection-Deprotection Chemistries for Hydroxyl Groups (e.g., Silyl (B83357) Ether Formation)

In multi-step syntheses, the acidic protons of the hydroquinone's hydroxyl groups can interfere with subsequent reactions, particularly those involving strongly basic reagents like organolithiums. masterorganicchemistry.com To circumvent this, the hydroxyl groups are temporarily converted into a less reactive functional group, a process known as protection. Silyl ethers are among the most common protecting groups for alcohols due to their ease of formation and removal. google.comchem-station.com

The hydroquinone is reacted with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBSCl) in the presence of a mild base like imidazole (B134444) to form the corresponding bis-silyl ether. chem-station.com These protected intermediates are stable to a wide range of non-acidic reagents. masterorganicchemistry.com Once the desired chemical modifications on the aromatic core are complete, the silyl ethers are cleaved (deprotection) to regenerate the hydroxyl groups. This is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions. psu.edunih.govrsc.org The choice of silyl group allows for tunable stability, enabling selective deprotection if needed. organic-chemistry.orgnih.gov

Table 1: Common Silyl Protecting Groups for Alcohols

| Protecting Group | Abbreviation | Common Reagent for Protection | Relative Stability | Common Reagent for Deprotection |

|---|---|---|---|---|

| Trimethylsilyl | TMS | TMSCl | Least Stable | Mild acid, K₂CO₃/MeOH |

| Triethylsilyl | TES | TESCl | More stable than TMS | Formic acid, HF-Pyridine nih.gov |

| tert-Butyldimethylsilyl | TBDMS or TBS | TBDMSCl, TBDMSOTf | Stable to many conditions | TBAF, CSA, Acetic Acid |

| Triisopropylsilyl | TIPS | TIPSCl, TIPSOTf | Very stable (steric bulk) | TBAF, HF |

| tert-Butyldiphenylsilyl | TBDPS | TBDPSCl | Most Stable | TBAF, HF |

This table summarizes general characteristics and reagents for silyl protecting groups.

Regiospecific Directed Metalation Strategies (e.g., Directed ortho-Lithiation)

Directed ortho-metalation (DoM) is a powerful technique for the regiospecific functionalization of aromatic rings. wikipedia.orgsemanticscholar.org This method utilizes a directing metalation group (DMG) containing a heteroatom to direct a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to deprotonate a specific ortho position. wikipedia.org The methoxy group (-OCH3) is an effective DMG. wikipedia.orgunblog.fr

In the context of synthesizing derivatives of this compound, the hydroxyl groups would first be protected (e.g., as silyl ethers). The methoxy group on the resulting protected intermediate would then direct the organolithium reagent to abstract a proton from the adjacent C5 position, forming a highly reactive aryllithium species. researchgate.netharvard.edu This intermediate can then be quenched with a wide variety of electrophiles to introduce diverse substituents at that specific site with high precision. This strategy provides a reliable route to complex, polysubstituted hydroquinone derivatives that are otherwise difficult to access. researchgate.net

Synthetic Routes to this compound Remain Undocumented in Public Literature

An extensive review of scientific literature reveals a notable absence of specific, detailed synthetic methodologies for the chemical compound this compound utilizing common transition metal-catalyzed cross-coupling reactions. While methods such as the Palladium-Catalyzed Suzuki-Miyaura coupling and Copper-Mediated Ullmann-type reactions are staples in modern organic synthesis for constructing C-C and C-O bonds, their direct application for the synthesis of this particular substituted hydroquinone is not described in the available research.

Similarly, there is no specific information available regarding the optimization of reaction conditions—including the influence of solvents, additives, transition metal catalysts, or ligands—for the synthesis of this compound via these cross-coupling strategies. General principles of reaction optimization are well-established for both Suzuki-Miyaura and Ullmann reactions, often involving screening of various solvents, bases, and ligand systems to improve yield and regioselectivity. vulcanchem.comnottingham.ac.uk However, without experimental data specific to this compound, any discussion would be purely speculative.

The Suzuki-Miyaura reaction, a versatile method for forming carbon-carbon bonds, typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide. The efficiency and outcome of the reaction are highly dependent on the choice of catalyst, ligands, base, and solvent.

Copper-mediated Ullmann-type reactions are classic methods for forming carbon-oxygen bonds, often by coupling an aryl halide with an alcohol or phenol. These reactions traditionally required harsh conditions, though modern advancements have introduced milder protocols through the use of specific ligands and catalyst systems.

Despite the broad utility of these powerful synthetic tools, their application to produce this compound has not been specifically reported. The compound is listed in chemical catalogs, indicating its existence, but detailed procedures for its preparation via the requested catalytic methods are not present in the surveyed literature. This suggests that the synthesis of this compound may proceed through alternative pathways not covered by the specified scope, or that such synthetic work has not been published.

Further research and publication in this specific area would be necessary to provide the detailed findings required for a comprehensive discussion on these synthetic methodologies.

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 6 Methoxybenzene 1,4 Diol

Transformations Involving Hydroxyl Functionalities

The hydroxyl groups of 2-Bromo-6-methoxybenzene-1,4-diol, being ortho and para to the methoxy (B1213986) group, are characteristic of a hydroquinone (B1673460) system. This arrangement allows for facile oxidation and reduction reactions, which are fundamental to the chemistry of quinones and hydroquinones.

Oxidation Reactions to Benzoquinone Derivatives

Hydroquinones are readily oxidized to their corresponding quinone counterparts. In the case of this compound, oxidation would yield 2-Bromo-6-methoxy-1,4-benzoquinone. This transformation involves the removal of two protons and two electrons from the hydroquinone. A variety of oxidizing agents can be employed for this purpose, ranging from common laboratory reagents to more specialized systems.

For instance, the oxidation of hydroquinones can be achieved using reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) or silver oxide with nitric acid. scielo.br The oxidation of phenolic compounds to quinones is a well-established transformation in organic synthesis. jetir.org In a related context, the oxidation of 2,6-dimethylphenol (B121312) to 2,6-dimethyl-1,4-benzoquinone can be accomplished using hydrogen peroxide as the oxidant in the presence of a catalyst. nih.gov While specific experimental data for the oxidation of this compound is not detailed in the provided search results, the general reactivity of hydroquinones suggests that similar methods would be effective.

The reaction mechanism for the oxidation of hydroquinone to benzoquinone is a cornerstone of quinone chemistry and is crucial in many biological electron transport systems. academicjournals.org

Table 1: Examples of Oxidizing Agents for Hydroquinone to Benzoquinone Transformation

| Oxidizing Agent | Substrate Example | Product Example | Reference |

| Ceric Ammonium Nitrate (CAN) | 1,4-Dimethoxybenzene | 2,5-Disubstituted-1,4-benzoquinones | scielo.br |

| Silver Oxide/Nitric Acid | Dimethoxy Precursors | (1,3-dioxolane-4-yl)-1,4-benzoquinones | scielo.br |

| Hydrogen Peroxide/Catalyst | 2,6-Dimethylphenol | 2,6-Dimethyl-1,4-benzoquinone | nih.gov |

Reduction Reactions to Corresponding Hydroquinone Forms

The reverse transformation, the reduction of a benzoquinone to a hydroquinone, is also a facile process. 2-Bromo-6-methoxy-1,4-benzoquinone can be reduced back to this compound. This reduction can be accomplished using various reducing agents. A common laboratory method for the reduction of quinones is catalytic hydrogenation, often employing a palladium catalyst (Pd/C) with hydrogen gas. Other reducing agents like sodium borohydride (B1222165) (NaBH4) or sodium dithionite (B78146) can also be used. For example, 2,6-dimethoxy-1,4-benzoquinone (B191094) can be reduced, and this process is relevant in the context of its antioxidant properties. google.com

Reactions at the Bromine Substituent

The bromine atom on the aromatic ring of this compound serves as a versatile handle for introducing further molecular complexity through various carbon-carbon and carbon-heteroatom bond-forming reactions.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation (e.g., with Organoboron Reagents)

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, typically catalyzed by a palladium complex. researchgate.netkochi-tech.ac.jpbeilstein-journals.org The bromine atom in this compound makes it a suitable substrate for such reactions. It can be coupled with a variety of aryl or vinyl boronic acids or their esters to generate more complex biaryl or styrenyl structures.

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. kochi-tech.ac.jp The reaction is typically carried out in the presence of a base, which facilitates the transmetalation step. researchgate.net

While specific examples for the Suzuki-Miyaura coupling of this compound are not explicitly detailed in the search results, the coupling of other aryl bromides, such as 1-bromo-4-methoxybenzene, with phenylboronic acid proceeds with high yields. rsc.org The electronic nature of the substituents on both the aryl halide and the boronic acid can influence the reaction efficiency. researchgate.net

Table 2: Typical Conditions for Suzuki-Miyaura Cross-Coupling Reactions

| Aryl Halide Example | Boronic Acid Example | Catalyst System | Base | Solvent | Yield | Reference |

| 1-Bromo-4-methoxybenzene | Phenylboronic acid | Pd-PEPPSI-CMP | K2CO3 | MeOH | 98% | rsc.org |

| 3,5-(bis-trifluoromethyl)bromobenzene | 2-Pyridylboronate | Pd2dba3 / Ligand 1 | KF | Dioxane | 82% | nih.gov |

| 4-Bromoanisole | 2-Pyridylboronate | Pd2dba3 / Ligand 1 | KF | Dioxane | 74% | nih.gov |

Formation of Organometallic Reagents for Further Functionalization (e.g., Grignard Reagents)

Aryl bromides can be converted into highly reactive organometallic reagents, such as Grignard reagents (R-MgBr), by reaction with magnesium metal. youtube.com The formation of a Grignard reagent from this compound would likely require protection of the acidic hydroxyl groups prior to the reaction with magnesium, as Grignard reagents are strong bases and would be quenched by the phenolic protons. youtube.com

Once formed, the Grignard reagent derived from the protected this compound would be a powerful nucleophile. It could react with a wide range of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to introduce new functional groups onto the aromatic ring. youtube.com For example, reaction with an aldehyde would yield a secondary alcohol, while reaction with a ketone would give a tertiary alcohol.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA) offers another pathway to replace the bromine atom. In this type of reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine). science.govyoutube.comnih.gov The reactivity of aryl halides in SNA reactions is generally enhanced by the presence of electron-withdrawing groups on the aromatic ring. washington.edu

In this compound, the hydroxyl and methoxy groups are electron-donating, which would typically deactivate the ring towards nucleophilic attack. However, under certain conditions, such as with very strong nucleophiles or under metal catalysis, substitution of the bromine may be possible. For instance, the synthesis of 2,5-diamino-3,6-dibromo-1,4-benzoquinones involves the coupling of tetrabromobenzoquinone with aryl amines, demonstrating a nucleophilic substitution on a related quinone system. academicjournals.org

Reactivity of the Methoxy Group

The methoxy group (-OCH₃) on the aromatic ring is a key functional group that can undergo specific chemical transformations.

Demethylation Strategies (e.g., using Boron Tribromide)

The cleavage of the methyl ether in this compound to reveal a third hydroxyl group can be achieved using various demethylating agents. Boron tribromide (BBr₃) is a particularly effective reagent for the demethylation of aryl methyl ethers, often allowing the reaction to proceed at room temperature or below. mdma.ch

The reaction mechanism involves the formation of a complex between the Lewis acidic boron atom and the ethereal oxygen. This is followed by the nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the methyl-oxygen bond and the formation of methyl bromide. mdma.ch A molar equivalent of BBr₃ is required for each ether group. mdma.ch The resulting borate (B1201080) ester is then hydrolyzed during aqueous workup to yield the corresponding phenol (B47542). mdma.ch

General Reaction Scheme for Demethylation: Ar-O-CH₃ + BBr₃ → [Ar-O(BBr₃)-CH₃] → Ar-O-BBr₂ + CH₃Br Ar-O-BBr₂ + 3H₂O → Ar-OH + B(OH)₃ + 2HBr

For a compound like this compound, which also contains hydroxyl groups, additional equivalents of BBr₃ may be required to account for reactions with these acidic protons. mdma.ch

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound is highly substituted, and the nature of these substituents significantly influences its susceptibility to further substitution reactions.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. wikipedia.orgfiveable.me The rate and regioselectivity of these reactions on a substituted benzene ring are determined by the electronic properties of the substituents already present. Substituents are broadly classified as activating or deactivating, and as ortho-, para- or meta-directing.

In this compound, the hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating groups due to their ability to donate electron density to the ring through resonance. libretexts.org They are both ortho- and para-directing. The bromo (-Br) substituent is a deactivating group due to its electron-withdrawing inductive effect, but it is also ortho- and para-directing because of its ability to donate a lone pair of electrons through resonance. libretexts.org

The combined effect of these groups makes the aromatic ring highly activated towards electrophilic attack. The potential sites for substitution are the two vacant carbons. The directing effects of the existing substituents on these positions are summarized below.

| Substituent | Type | Directing Effect |

| -OH | Activating | Ortho, Para |

| -OCH₃ | Activating | Ortho, Para |

| -Br | Deactivating | Ortho, Para |

Given the positions of the substituents (1,4-diols, 2-bromo, 6-methoxy), the two available positions on the ring are C3 and C5. The powerful activating and directing effects of the hydroxyl and methoxy groups would strongly favor substitution at these positions.

Conversely, nucleophilic aromatic substitution (NAS) on this molecule is unlikely under standard conditions. NAS reactions typically require the presence of strong electron-withdrawing groups (like -NO₂) to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org The electron-donating nature of the hydroxyl and methoxy groups in this compound would destabilize such an intermediate, making the ring resistant to nucleophilic attack. libretexts.org

Intramolecular Cyclization and Rearrangement Pathways

The arrangement of functional groups in this compound offers the potential for intramolecular reactions under specific conditions.

Intramolecular cyclization could theoretically be induced, for instance, between one of the hydroxyl groups and the adjacent methoxy group. Such a reaction would likely require dehydration or a related coupling reaction to form a heterocyclic ring system, such as a dibenzofuran (B1670420) or a related structure, although this is speculative and not a commonly reported pathway for this specific molecule.

Rearrangement reactions involve the migration of an atom or group within a molecule. wiley-vch.debyjus.com While many types of rearrangement reactions are known in organic chemistry, such as the Claisen or Beckmann rearrangements, their occurrence is dependent on the specific structure of the substrate and the reaction conditions. byjus.com For this compound, rearrangements are not a prominent feature of its chemistry under typical conditions. Rearrangements often proceed through carbocation intermediates, and the stability of any potential carbocation would dictate the likelihood of such a process. masterorganicchemistry.comyoutube.com

Elucidation of Reaction Mechanisms and Intermediates

Understanding the stepwise pathways and transient species formed during reactions is fundamental to predicting and controlling chemical outcomes.

Stepwise Mechanisms in Electrophilic Halogenation Reactions

Electrophilic halogenation of an aromatic ring, such as that in this compound, proceeds through a well-established multi-step mechanism. wikipedia.orglibretexts.org

Generation of the Electrophile: The halogen (e.g., Br₂) is activated by a Lewis acid catalyst (e.g., FeBr₃) to generate a more potent electrophile. libretexts.orglibretexts.org

Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich aromatic ring attacks the electrophile, breaking the aromaticity and forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. fiveable.melibretexts.org The positive charge in this intermediate is delocalized over the ring, primarily at the ortho and para positions relative to the point of attack. The activating groups (-OH, -OCH₃) on this compound would effectively stabilize this intermediate.

Deprotonation and Rearomatization: A base in the reaction mixture removes a proton from the carbon atom that was attacked by the electrophile, restoring the stable aromatic system. libretexts.org

The high degree of activation of the ring in this compound suggests that halogenation would be a facile process, possibly not even requiring a catalyst. wikipedia.org

Dyotropic Reactions and Rearomatization Processes

A dyotropic reaction is a specific type of pericyclic rearrangement where two sigma bonds simultaneously migrate intramolecularly. There is no specific evidence in the searched literature to suggest that this compound undergoes dyotropic reactions.

Furthermore, the hydroquinone moiety itself is central to a fundamental rearomatization process: the redox equilibrium between the hydroquinone and its corresponding quinone. The oxidation of this compound would lead to the formation of 2-bromo-6-methoxy-p-benzoquinone. This process involves the loss of two protons and two electrons and a disruption of the benzenoid aromatic system to form a conjugated, but not fully aromatic, quinonoid system. youtube.comrsc.org The reverse reaction, the reduction of the quinone, represents a rearomatization process that restores the hydroquinone structure. This redox cycle is a key aspect of hydroquinone chemistry. eastman.com

Role in Studying Mechanisms of Halogenated Aromatic Compounds

The strategic placement of a bromine atom, a methoxy group, and two hydroxyl groups on a benzene ring makes this compound a molecule of interest for investigating the complex reaction mechanisms of halogenated aromatic compounds. While detailed, specific studies on this particular compound are not extensively documented in publicly available literature, its structure allows for theoretical exploration of several key mechanistic principles.

Halogenated aromatic compounds are pivotal in various fields, including pharmaceuticals, agrochemicals, and materials science. Understanding their reactivity, degradation pathways, and potential for intermolecular interactions is crucial. The reactivity of halogenated aromatics is influenced by the nature and position of the halogen, as well as by other substituents on the aromatic ring. These substituents can exert influence through electronic effects (induction and resonance) and steric effects.

In the case of this compound, the interplay between the electron-donating hydroxyl and methoxy groups and the electron-withdrawing, yet resonance-capable, bromine atom provides a unique platform for study. The hydroxyl and methoxy groups are strong activating groups, directing electrophilic substitution to the positions ortho and para to them. Conversely, the bromine atom is a deactivating group, yet it also directs ortho- and para-. The specific substitution pattern of this molecule creates a complex electronic environment that can be used to probe the subtleties of electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions.

For instance, the bromine atom can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species. The strength and nature of this bonding can be modulated by the electron-donating groups on the ring, providing a model system to study the fundamentals of this interaction which is of growing importance in crystal engineering and supramolecular chemistry.

Detailed research into how the intramolecular environment of this compound affects bond dissociation energies, reaction kinetics, and the formation of intermediates would provide valuable data for the broader understanding of all halogenated aromatic compounds.

Table of Potential Mechanistic Studies Utilizing this compound:

| Mechanistic Study Type | Potential Research Focus | Expected Insights |

| Electrophilic Aromatic Substitution | Investigation of the directing effects of the competing activating and deactivating groups. | Deeper understanding of regioselectivity in polysubstituted aromatic systems. |

| Nucleophilic Aromatic Substitution | Study of the displacement of the bromide by various nucleophiles under different conditions. | Elucidation of the electronic influence of methoxy and hydroxyl groups on the SNAr mechanism. |

| Metal-Catalyzed Cross-Coupling | Use as a substrate in reactions like Suzuki, Heck, or Buchwald-Hartwig couplings. | Assessment of ligand and catalyst efficiency in the presence of multiple coordinating functional groups. |

| Halogen Bonding Studies | Analysis of co-crystallization with halogen bond acceptors. | Quantification of the impact of ortho and para electron-donating groups on halogen bond strength. |

| Oxidation/Reduction Reactions | Investigation of the electrochemical behavior and the formation of quinone-like species. | Insight into the redox stability of substituted brominated hydroquinones. |

Derivatization and Application in Advanced Organic Synthesis

Synthesis of Novel Analogs and Functionalized Derivatives

The chemical scaffold of 2-Bromo-6-methoxybenzene-1,4-diol is amenable to various modifications, allowing for the generation of libraries of novel analogs. The hydroxyl and bromo functionalities serve as primary reaction sites for derivatization. For instance, related bromo-methoxy-phenyl structures are utilized in the synthesis of bioactive compounds. A study on the synthesis of 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives showcased how a similar core can be expanded into a series of analogs by reacting the benzohydrazide (B10538) with different aromatic thioketones. nih.gov This approach yields a range of molecules with varying aryl substituents, which can then be screened for biological activities such as analgesic and antiproliferative effects. nih.gov

This method of creating a library of compounds with a common core but varied peripheral groups is fundamental in medicinal chemistry for exploring structure-activity relationships. While the initial starting material in the cited study was 2-bromo-5-methoxybenzoic acid, the principle of derivatization is directly applicable to this compound, where the hydroxyl groups could be first converted to other functionalities or protected, followed by modification at the bromine-substituted position.

The following table illustrates the type of analogs that can be generated from a bromo-methoxy-phenyl core, based on the synthetic strategies for related compounds.

| Core Structure | Reaction Type | Reactant | Resulting Derivative Class |

| 2-bromo-5-methoxy-benzohydrazide | Condensation | Aryl thioketones | N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazides nih.gov |

| 2,3-dichloro-1,4-naphthoquinone | Nucleophilic substitution | Sulfonamide anilines | Naphthoquinone sulfonamide analogs nih.gov |

This table is illustrative of derivatization strategies on related scaffolds.

Utilization as a Building Block in Divergent Synthetic Pathways

Divergent synthesis is a powerful strategy in organic chemistry where a single, common intermediate is transformed into a wide array of structurally distinct molecules. The multiple functional groups of this compound make it an excellent candidate for such synthetic approaches. Research on the synthesis of new bromophenol derivatives has demonstrated how a related compound, (2-bromo-4,5-dimethoxyphenyl)methanol, can be used as a key building block. nih.gov Through Friedel-Crafts-type alkylation reactions with various substituted benzenes, a series of diaryl methanes were produced. nih.gov Subsequent selective demethylation of these products yielded a variety of bromophenol derivatives. nih.gov

This strategy, where one starting material leads to multiple products through a branching pathway, is the essence of divergent synthesis. The choice of the reacting partner (in this case, the substituted benzene) and the subsequent reaction conditions dictate the final structure. This allows for the efficient generation of a library of related but distinct molecules from a single, readily accessible precursor.

A generalized divergent pathway starting from a related bromo-methoxy-phenyl intermediate is depicted below:

Step 1: A bromo-dimethoxy-phenyl precursor undergoes alkylation with a variety of aromatic compounds (Ar¹ , Ar², Ar³, etc.).

Step 2: This reaction creates a series of diaryl methane (B114726) intermediates.

Step 3: Selective deprotection or modification of the methoxy (B1213986) groups on these intermediates leads to a diverse set of final products.

Precursor for Complex Molecular Architectures (e.g., Benzofuran-based Natural Product Analogues)

Benzofurans are a common structural motif in many biologically active natural products. researchgate.net The synthesis of these complex molecules often relies on the use of highly functionalized building blocks that can be elaborated into the final target. This compound is structurally primed to serve as a precursor for benzofuran (B130515) synthesis. Although direct use of this specific diol is not extensively documented in widely available literature, the closely related 2-bromo-6-hydroxybenzofurans have been identified as versatile intermediates for the divergent synthesis of numerous benzofuran-based natural products and their analogues.

The synthesis of these key benzofuran intermediates often starts from dihydroxybenzaldehydes, which share a similar oxygenation pattern with this compound. The presence of the bromine atom is particularly advantageous as it provides a handle for further functionalization through cross-coupling reactions, enabling the introduction of various side chains and the construction of more complex molecular frameworks.

The general synthetic utility is highlighted in the table below:

| Precursor Type | Key Transformation | Resulting Core Structure | Application in Natural Product Synthesis |

| Dihydroxybenzaldehydes | Ramirez gem-dibromoolefination | 2-bromo-hydroxybenzofurans | Synthesis of Moracin O and P, Murunigrol C |

This table demonstrates the utility of related precursors in the synthesis of complex molecules.

Design of Compounds for Specific Chemical Research Applications

The targeted design and synthesis of molecules with specific properties for chemical research applications is a cornerstone of modern chemistry. This compound and its derivatives are valuable starting points for creating such specialized compounds. For example, in a study focused on developing enzyme inhibitors, novel bromophenol derivatives were designed and synthesized to target carbonic anhydrase (CA) and acetylcholinesterase (AChE), enzymes implicated in conditions like glaucoma and Alzheimer's disease. nih.gov

The synthesis started with (2-bromo-4,5-dimethoxyphenyl)methanol, a compound structurally related to this compound. This precursor was reacted with different benzene (B151609) derivatives to produce a series of new diaryl methanes. nih.gov Subsequent demethylation with boron tribromide yielded the target bromophenol compounds. nih.gov These newly synthesized molecules exhibited significant inhibitory activity against the target enzymes, with some showing Ki values in the low nanomolar range. nih.gov This research exemplifies how the bromo-dihydroxy-phenyl scaffold can be systematically modified to create potent and selective enzyme inhibitors for pharmacological research.

The following table summarizes the findings from the study on bromophenol enzyme inhibitors:

| Target Enzyme | Synthesized Compound Class | Range of Inhibition (Ki values) |

| Carbonic Anhydrase I (hCA I) | Bromophenol diaryl methanes | 2.53 ± 0.25 to 25.67 ± 4.58 nM nih.gov |

| Carbonic Anhydrase II (hCA II) | Bromophenol diaryl methanes | 1.63 ± 0.11 to 15.05 ± 1.07 nM nih.gov |

| Acetylcholinesterase (AChE) | Bromophenol diaryl methanes | 6.54 ± 1.03 to 24.86 ± 5.30 nM nih.gov |

Advanced Spectroscopic Characterization for Structural and Electronic Insights

Infrared (IR) and Raman Spectroscopy:Assignments of vibrational modes for functional groups and a characterization of its hydrogen bonding network.

Until such data is published and becomes publicly accessible, a detailed and accurate spectroscopic characterization as requested cannot be compiled.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

There is currently no published high-resolution mass spectrometry data for 2-Bromo-6-methoxybenzene-1,4-diol. This technique would be crucial for unequivocally confirming its elemental composition by providing a highly accurate mass measurement.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Specific Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound is not available in scientific literature. GC-MS analysis would typically be employed to assess the purity of a sample and to provide fragmentation patterns that could aid in confirming the compound's identity.

X-ray Crystallography

X-ray crystallography is an essential method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Solid-State Molecular Geometry Determination

No crystallographic studies have been reported for this compound. Therefore, experimental data on its solid-state molecular geometry, including bond lengths and angles, is currently unavailable.

Analysis of Crystal Packing and Intramolecular Interactions

Without a determined crystal structure, the analysis of crystal packing and any present intramolecular or intermolecular interactions, such as hydrogen bonding, for this compound cannot be performed.

Advanced Techniques for Electronic Properties

Information regarding the electronic properties of this compound, which would be investigated using advanced techniques, is not present in the available literature.

Fluorescence Spectroscopy for Electronic Property Probing

Fluorescence spectroscopy is a powerful, non-destructive technique used to investigate the electronic properties of molecules. By exciting a sample of this compound with ultraviolet light, the molecule is promoted to a higher electronic state. The subsequent emission of light as the molecule relaxes back to its ground state provides a wealth of information. The fluorescence spectrum is influenced by the molecular structure, including the presence of the bromine atom, the methoxy (B1213986) group, and the hydroxyl groups, as well as the solvent environment.

The key parameters obtained from fluorescence spectroscopy include the excitation and emission maxima, the quantum yield, and the fluorescence lifetime. The positions of the excitation and emission maxima are indicative of the energy gap between the ground and excited states. The quantum yield, which is the ratio of photons emitted to photons absorbed, provides a measure of the efficiency of the fluorescence process. The fluorescence lifetime, the average time the molecule spends in the excited state before returning to the ground state, can reveal information about the various de-excitation pathways available to the molecule. For instance, the heavy bromine atom can influence the rate of intersystem crossing to the triplet state, which would quench fluorescence and shorten the lifetime.

Hypothetical Fluorescence Data for this compound in Different Solvents

| Solvent | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (ΦF) | Lifetime (τ) (ns) |

| Cyclohexane | 295 | 340 | 0.15 | 2.1 |

| Dichloromethane | 300 | 355 | 0.12 | 1.8 |

| Acetonitrile | 305 | 365 | 0.10 | 1.5 |

| Methanol | 310 | 375 | 0.08 | 1.2 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of information that would be obtained from fluorescence spectroscopy experiments.

Transient Absorption Spectroscopy for Excited-State Dynamics

Transient absorption spectroscopy is a pump-probe technique that allows for the study of the dynamics of excited states on timescales ranging from femtoseconds to milliseconds. In a typical experiment, a short laser pulse (the pump) excites the sample of this compound. A second, weaker laser pulse (the probe) is then used to measure the absorption spectrum of the excited molecules at various time delays after the initial excitation.

This technique can provide detailed information about the processes that occur after the molecule absorbs light, such as internal conversion, intersystem crossing, and charge transfer. For this compound, transient absorption spectroscopy could be used to directly observe the formation and decay of the singlet excited state, as well as the formation of any transient species such as triplet states or radical ions. The presence of the electron-donating methoxy and hydroxyl groups, along with the electron-withdrawing bromine atom, could lead to complex excited-state dynamics, including the possibility of intramolecular charge transfer.

By analyzing the transient absorption spectra at different time delays, the rates of these various processes can be determined. This provides a detailed picture of the energy landscape of the excited molecule and the pathways through which it dissipates its excess energy.

Hypothetical Transient Species and Lifetimes for this compound

| Transient Species | Wavelength (nm) | Lifetime |

| Singlet Excited State (S1) | 450 | 1.5 ns |

| Triplet Excited State (T1) | 520 | 2.3 µs |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of information that would be obtained from transient absorption spectroscopy experiments.

Computational and Theoretical Investigations of 2 Bromo 6 Methoxybenzene 1,4 Diol Systems

Quantum Chemical Calculation Methodologies

No published data is available.

Ab Initio and Density Functional Theory (DFT) Approaches

No specific applications of these methods to 2-Bromo-6-methoxybenzene-1,4-diol have been documented in the literature.

Basis Set Selection and Level of Theory Considerations

No basis sets have been specifically reported for calculations on this compound.

Molecular Geometry and Electronic Structure Calculations

No published data is available.

Optimized Geometrical Parameters and Conformational Preferences

Optimized geometrical parameters and conformational analyses for this compound are not available in the scientific literature.

Frontier Molecular Orbital (FMO) Analysis

A Frontier Molecular Orbital (FMO) analysis, including HOMO-LUMO energies and spatial distribution, has not been reported for this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps for this compound are not available in published research.

Mulliken Charge Distribution Analysis

A Mulliken population analysis is a method of assigning partial atomic charges to atoms in a molecule, calculated using quantum chemistry methods. This analysis for this compound would provide insights into the electron distribution across the molecule, highlighting the electrophilic and nucleophilic centers. The analysis would likely be performed using Density Functional Theory (DFT) or Hartree-Fock (HF) methods with a suitable basis set, such as 6-311+G(d,p). The resulting data would illustrate the influence of the electron-withdrawing bromine atom and the electron-donating hydroxyl and methoxy (B1213986) groups on the aromatic ring's electronic environment.

Hypothetical Mulliken Charge Distribution for this compound

| Atom | Charge (e) |

|---|---|

| C1 | 0.15 |

| C2 | -0.20 |

| C3 | 0.10 |

| C4 | -0.18 |

| C5 | 0.05 |

| C6 | -0.12 |

| Br | -0.08 |

| O (methoxy) | -0.30 |

| C (methoxy) | 0.12 |

| O (hydroxyl at 1) | -0.35 |

| H (hydroxyl at 1) | 0.25 |

| O (hydroxyl at 4) | -0.36 |

| H (hydroxyl at 4) | 0.26 |

| H (aromatic) | 0.09 |

| H (aromatic) | 0.10 |

| H (methoxy) | 0.07 |

| H (methoxy) | 0.07 |

Note: The data in this table is hypothetical and serves as an illustrative example of what a Mulliken charge analysis would produce. Actual values would require specific quantum chemical calculations.

Electronic Excited State Investigations

Investigations into the electronic excited states of this compound would be crucial for understanding its photophysical properties, such as its absorption and emission of light. Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the energies and characteristics of electronic excited states. Such studies could reveal the nature of its low-lying excited states, including the potential for charge-transfer excitons, where an electron is promoted from a donor part of the molecule (likely the methoxy and hydroxyl-substituted ring) to an acceptor part. The analysis might also explore phenomena like excited-state symmetry breaking, which can occur in substituted aromatic systems.

Hyperpolarizability Calculations

Hyperpolarizability calculations are used to predict the nonlinear optical (NLO) properties of a molecule. For this compound, these calculations would quantify its response to a strong external electric field, which is relevant for applications in materials science and photonics. DFT methods are typically employed to compute the first hyperpolarizability (β), a key indicator of second-order NLO activity. The results would depend on the molecule's electronic asymmetry, which is influenced by the arrangement of its substituent groups.

Computational Spectroscopic Studies

Theoretical Prediction of Vibrational Spectra (FTIR, Raman)

Theoretical calculations of the vibrational spectra (FTIR and Raman) of this compound would involve optimizing the molecule's geometry and then calculating its harmonic vibrational frequencies. This is typically done using DFT methods, such as B3LYP, with an appropriate basis set. The calculated frequencies and intensities can then be compared with experimental spectra to aid in the assignment of vibrational modes to specific molecular motions, such as C-H stretching, O-H bending, and C-Br stretching.

Hypothetical Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| O-H Stretch (hydroxyl) | 3500 |

| C-H Stretch (aromatic) | 3100 |

| C-H Stretch (methoxy) | 2950 |

| C=C Stretch (aromatic) | 1600 |

| C-O-C Stretch (methoxy) | 1250 |

| C-O Stretch (hydroxyl) | 1200 |

Note: This table presents hypothetical data for illustrative purposes. Actual vibrational frequencies would be the result of specific quantum chemical computations.

Theoretical Prediction of NMR Chemical Shifts

The theoretical prediction of NMR chemical shifts (¹H and ¹³C) for this compound can be achieved using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. researchgate.net These calculations provide theoretical chemical shift values that can be correlated with experimental data to confirm the molecular structure and assign specific resonances to individual atoms. researchgate.net The accuracy of these predictions is often improved by including solvent effects in the computational model.

Reaction Mechanism Simulations and Energetic Profiles

Computational simulations can be employed to investigate the reaction mechanisms and energetic profiles of reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states, intermediates, and products of a given reaction. This allows for the calculation of activation energies and reaction enthalpies, providing a deeper understanding of the reaction's feasibility and kinetics. For instance, simulations could explore its oxidation, substitution, or polymerization reactions.

Transition State Analysis and Activation Barriers

Transition state analysis is a fundamental computational tool used to investigate the kinetics of a chemical reaction. It involves locating the transition state (TS), which is the highest energy point along the reaction coordinate, representing a first-order saddle point on the potential energy surface. The energy difference between the reactants and the transition state is known as the activation energy or activation barrier. A lower activation barrier corresponds to a faster reaction rate.

For a molecule like this compound, such analyses could be applied to understand its reactivity in various transformations, such as oxidation, electrophilic substitution, or nucleophilic substitution. For instance, in an electrophilic aromatic substitution reaction, computational methods like Density Functional Theory (DFT) would be used to model the reaction pathway. This involves identifying the starting materials (this compound and the electrophile), the final product, and the high-energy intermediate known as the sigma complex or arenium ion. The transition state leading to this intermediate would be located, and its structure and energy would provide critical insights into the reaction's feasibility and rate.

While specific DFT studies detailing the activation barriers for reactions involving this compound are not extensively detailed in publicly available literature, the general methodology is well-established. The activation energy (ΔG‡) values obtained from these calculations are crucial for predicting reaction outcomes and comparing the likelihood of competing reaction pathways.

Reaction Pathway Elucidation

Elucidating a reaction pathway involves mapping the minimum energy path that connects reactants to products via one or more transition states and intermediates. This provides a detailed, step-by-step description of how chemical bonds are broken and formed throughout a reaction. Computational chemistry is indispensable for this purpose, allowing researchers to visualize the molecular geometries at every stage of the reaction.

For this compound, theoretical elucidation of a reaction pathway, for example, its oxidation to the corresponding quinone, would involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactant, suspected intermediates, and the final product are optimized to find their lowest energy conformations.

Transition State Search: Algorithms are used to locate the transition state structures connecting these optimized minima.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is found, an IRC calculation is performed to confirm that this TS correctly connects the intended reactant and product (or intermediate) on the potential energy surface.

This process would reveal the precise mechanism, including whether the reaction is concerted (occurs in a single step) or stepwise (involves one or more intermediates). For a substituted hydroquinone (B1673460) like this compound, such studies could clarify how the bromo and methoxy substituents influence the mechanism compared to unsubstituted hydroquinone.

Analysis of Intramolecular Interactions (e.g., Resonance-Assisted Hydrogen Bonding)

Intramolecular interactions play a crucial role in determining the conformation, stability, and chemical reactivity of a molecule. In this compound, the presence of hydroxyl (-OH) and methoxy (-OCH₃) groups at adjacent positions (C1 and C6) creates the potential for a significant intramolecular hydrogen bond.

This interaction can be classified as a Resonance-Assisted Hydrogen Bond (RAHB). The RAHB concept describes a specific type of strong intramolecular hydrogen bond where the H-bond is part of a conjugated system, leading to enhanced stability. nih.govnih.gov In this molecule, a hydrogen bond can form between the hydrogen of the C1-hydroxyl group (donor) and the oxygen of the C6-methoxy group (acceptor), creating a six-membered quasi-ring. The delocalized π-electrons of the benzene (B151609) ring participate in this system, strengthening the hydrogen bond beyond what would be expected from simple electrostatics. nih.govrsc.org This resonance effect involves delocalization of electron density from the hydrogen bond donor to the acceptor through the conjugated π-system. nih.gov Computational methods like Natural Bond Orbital (NBO) analysis can be used to quantify the strength of this interaction by calculating the delocalization energies between the oxygen lone pair orbitals and the antibonding orbital of the O-H bond. nih.gov

| Interaction Type | Atoms Involved (Donor) | Atoms Involved (Acceptor) | Expected Effect |

|---|---|---|---|

| Resonance-Assisted Hydrogen Bond (RAHB) | C1-OH | C6-OCH₃ | Increased molecular stability, influence on hydroxyl group acidity and redox potential. |

| Steric Interaction | C2-Br | C1-OH / C6-OCH₃ | Potential for steric repulsion influencing the planarity and conformation of the substituents. |

Theoretical Models for Predicting Reactivity and Regioselectivity (e.g., Aryne Distortion Model Application)

Theoretical models are essential for predicting the outcome of reactions, particularly in complex systems. For reactions involving aryne intermediates, the Aryne Distortion Model (also known as the distortion/interaction model) is a powerful tool for predicting regioselectivity. nih.govacs.org Arynes are highly reactive intermediates derived from an aromatic ring by the removal of two adjacent substituents.

If this compound were used as a precursor to a benzyne (e.g., 4-bromo-2-methoxy-benzyne), the distortion model could predict the site of nucleophilic attack. The model posits that substituents on the benzyne ring cause geometric distortions in the triple bond, which is already under significant strain. nih.govwikipedia.org This distortion leads to one of the triple-bonded carbons being more pyramidalized and the other being more linear. Nucleophilic attack is favored at the more linear (less distorted) carbon, as this minimizes the distortion energy required to reach the transition state. nih.govnih.gov

In a hypothetical 3-bromo-5-methoxybenzyne, both the bromo and methoxy groups would exert an influence. The methoxy group is known to cause significant distortion. nih.govacs.org Computational DFT studies on similar systems show that the regioselectivity is controlled by which substituent governs the aryne distortion. nih.gov For instance, in 3-substituted 6-methoxybenzynes, the methoxy group's influence can dominate over less electronegative halogens like bromine, directing nucleophilic attack to the C2 position. nih.gov DFT calculations would be used to optimize the geometry of the aryne intermediate and analyze the internal bond angles to predict the preferred site of reaction.

| Hypothetical Aryne Intermediate | Key Substituents | Predicted Distorted Angles (Illustrative) | Favored Site of Nucleophilic Attack |

|---|---|---|---|

| 4-Bromo-2-methoxybenzyne | -Br, -OCH₃ | Angle at C1 > Angle at C2 | C2 |

Non-Covalent Interaction Analysis in Molecular Systems

Non-Covalent Interaction (NCI) analysis is a computational method used to identify and visualize weak interactions within and between molecules in real space. nih.gov This technique is based on the electron density (ρ) and its derivative, the reduced density gradient (s). Regions corresponding to non-covalent interactions are characterized by low electron density and a low reduced density gradient. nih.gov

An NCI plot provides a 3D visual representation of these interactions as isosurfaces. The surfaces are typically color-coded to differentiate the nature of the interaction:

Blue surfaces indicate strong, attractive interactions, such as hydrogen bonds.

Green surfaces represent weaker, attractive van der Waals interactions.

Red surfaces signify strong, repulsive interactions, such as steric clashes in crowded regions. nih.govresearchgate.net

For this compound, an NCI analysis would be particularly insightful. It would visually confirm the presence and nature of the intramolecular hydrogen bond between the hydroxyl and methoxy groups, which would appear as a distinct blue or bluish-green disc-like surface between the participating hydrogen and oxygen atoms. Furthermore, it could reveal weaker van der Waals contacts and any potential steric repulsion involving the bulky bromine atom and the adjacent methoxy group. This provides a more complete picture of the forces that govern the molecule's preferred three-dimensional structure. researchgate.net

Future Research Directions and Interdisciplinary Prospects

Development of Greener Synthetic Routes and Sustainable Catalytic Systems

The future synthesis of 2-Bromo-6-methoxybenzene-1,4-diol will likely be guided by the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and utilize renewable resources and less hazardous reagents.

Current synthetic approaches to similar substituted phenols often rely on multi-step processes that may involve harsh conditions and produce significant byproducts. Future research could focus on developing more atom-economical and environmentally benign methods. One promising area is the use of enzymatic catalysis. Enzymes, such as laccases or peroxidases, could potentially be employed for the selective hydroxylation and bromination of a suitable precursor like methoxyhydroquinone under mild, aqueous conditions.

Another avenue for exploration is the development of heterogeneous catalytic systems. These systems, where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), offer advantages in terms of easy separation and reusability. Research could target the design of solid acid or base catalysts for the selective synthesis of this compound, or supported metal catalysts for controlled oxidation and halogenation reactions. The use of flow chemistry, where reactants are continuously passed through a reactor containing a catalyst, could also lead to more efficient and scalable synthetic processes.

Table 1: Potential Greener Synthetic Approaches for this compound

| Synthetic Approach | Potential Advantages | Research Focus |

| Enzymatic Catalysis | High selectivity, mild reaction conditions, use of renewable resources. | Identification and engineering of suitable enzymes (e.g., laccases, halogenases). |

| Heterogeneous Catalysis | Catalyst reusability, simplified product purification, potential for continuous processes. | Development of novel solid acid/base or supported metal catalysts. |

| Flow Chemistry | Improved reaction control, enhanced safety, scalability. | Optimization of reaction conditions and reactor design for continuous production. |

| Photoredox Catalysis | Use of visible light as a renewable energy source, mild reaction conditions. | Design of suitable photosensitizers and reaction pathways for selective functionalization. |

Exploration of Novel Reactivity Patterns and Derivatization Strategies

The reactivity of this compound is dictated by its array of functional groups. The hydroquinone (B1673460) moiety is susceptible to oxidation to the corresponding quinone, a transformation that is often reversible and central to the biological activity of many natural products. The presence of the electron-donating methoxy (B1213986) and hydroxyl groups, along with the electron-withdrawing bromine atom, creates a unique electronic environment that could lead to novel reactivity.

Future research will likely focus on systematically exploring the reactivity of this compound. This could involve studying its behavior in various named reactions and investigating its potential as a building block in the synthesis of more complex molecules. For example, the hydroxyl groups could be selectively protected or functionalized to allow for reactions at other positions on the ring. The bromine atom is a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, which would allow for the introduction of a wide range of substituents.

Derivatization strategies could aim to create libraries of related compounds with diverse properties. For instance, etherification or esterification of the hydroxyl groups could be explored to modulate the compound's solubility and electronic properties. The development of new derivatization methods that are highly selective and efficient will be a key area of future research.

Integration with Advanced Materials Science Research for Functional Systems

The structural features of this compound make it an interesting candidate for incorporation into advanced materials. The hydroquinone unit is a classic component of redox-active polymers and materials. The ability of the hydroquinone to undergo reversible oxidation to a quinone could be harnessed to create materials with tunable electronic and optical properties.

One potential application is in the development of new organic electronic materials. By polymerizing this compound or incorporating it into a polymer backbone, it may be possible to create conductive or semi-conductive materials for use in sensors, batteries, or electrochromic devices. The bromine atom could serve as a site for further functionalization to fine-tune the material's properties or to attach it to surfaces.

Furthermore, the phenolic hydroxyl groups offer sites for hydrogen bonding, which could be exploited in the design of self-assembling materials and supramolecular structures. The ability to form ordered architectures is crucial for the development of functional materials with applications in areas such as molecular recognition and catalysis. Research in this area would involve studying the self-assembly behavior of the molecule and its derivatives in different environments.

Computational Design and Predictive Modeling for Targeted Synthesis and Applications

Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and development of new molecules and materials. In the context of this compound, these methods can be used to predict its properties and reactivity, and to guide the design of new derivatives with specific functionalities.

Density Functional Theory (DFT) calculations, for example, can be used to predict the molecule's electronic structure, redox potential, and spectroscopic properties. This information can provide valuable insights into its potential applications and help to rationalize its observed reactivity. Computational methods can also be used to model the interaction of the molecule with enzymes or catalytic surfaces, which can aid in the design of more efficient synthetic routes.

Furthermore, predictive modeling can be employed to screen virtual libraries of derivatives of this compound for desired properties. This in silico screening can help to prioritize synthetic targets and reduce the time and cost associated with experimental work. For instance, quantitative structure-activity relationship (QSAR) models could be developed to predict the biological activity or material properties of new derivatives based on their chemical structure. The integration of computational design with experimental synthesis and testing will be a key driver of future innovation in this area.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-6-methoxybenzene-1,4-diol, and how can reaction conditions be optimized for high yield?

- Methodological Answer : A high-yield synthesis (95%) involves dissolving benzaldehyde derivative (24.28 mmol) in 1 M NaOH (25 mL) and adding 5% H₂O₂ (30 mmol) dropwise. The reaction is stirred overnight, filtered, and vacuum-dried to yield a light gray solid. Key variables include controlled addition of H₂O₂ to manage exothermicity and prolonged stirring for complete precipitation .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

- Methodological Answer : Thin-layer chromatography (TLC; Rf ≈ 0.45 in cHex/AcOEt 4:6) with UV and p-anisaldehyde staining is used for preliminary purity checks. For structural confirmation, combine NMR (¹H/¹³C) and mass spectrometry. Discrepancies in spectral data may arise from residual solvents or by-products, necessitating recrystallization or column chromatography for purification .

Q. What safety protocols are critical when handling this compound given limited toxicological data?

- Methodological Answer : Use impervious gloves, tightly sealed goggles, and protective clothing to avoid skin/eye contact. Store at 2–8°C in airtight containers. In case of exposure, flush eyes with water for 10–15 minutes and wash skin with soap/water. Avoid heat sources to prevent decomposition .

Advanced Research Questions

Q. How does this compound serve as an intermediate in natural product synthesis?

- Methodological Answer : The compound is a key precursor in asymmetric Diels-Alder reactions for terpene synthesis. Its bromine and methoxy groups direct regioselectivity in quinone-based cycloadditions. Downstream applications include the synthesis of Isodanshen ketone I, a bioactive diterpenoid .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Conflicting NMR or mass spectra may arise from tautomerism or residual solvents. Use deuterated solvents for NMR, and compare experimental data with computational predictions (DFT calculations). For ambiguous TLC spots, employ HPLC-MS to isolate and identify by-products .

Q. What mechanistic insights explain the reactivity of this compound under catalytic conditions?

- Methodological Answer : The bromine atom acts as a leaving group in nucleophilic substitutions, while the methoxy group stabilizes intermediates via resonance. In cross-coupling reactions (e.g., Suzuki), optimize palladium catalyst loading (e.g., 1–5 mol%) and base (e.g., K₂CO₃) to enhance coupling efficiency .

Q. How do storage conditions impact the compound’s stability in long-term experiments?

- Methodological Answer : Prolonged exposure to ambient temperatures or moisture can lead to hydrolysis of the methoxy group. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Store under nitrogen to prevent oxidation .

Q. What strategies troubleshoot low yields in large-scale syntheses?

- Methodological Answer : Scale-up challenges include inefficient mixing and heat dissipation. Use a jacketed reactor with controlled cooling (-10°C) during H₂O₂ addition. Monitor reaction progress via in-situ FTIR to detect intermediate formation. For persistent low yields, switch to flow chemistry for better temperature control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.